molecular formula C23H31N3S B12738252 10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazine CAS No. 102753-23-1

10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazine

Cat. No.: B12738252
CAS No.: 102753-23-1
M. Wt: 381.6 g/mol
InChI Key: VPMKEHWHZVJFQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazine is a chemical compound of significant interest in research and development, particularly within the fields of medicinal chemistry and pharmacology. With the molecular formula C19H23N3S and a CAS Registry Number of 3240-48-0 , this phenothiazine derivative shares a core structural relationship with compounds known for their diverse biological activities. Phenothiazines featuring piperazinylalkyl side chains have been extensively studied for their potential interactions with the central nervous system. Research on related structures, such as perazine, indicates that such compounds can exhibit neuroleptic (antipsychotic) properties and have complex metabolic pathways, making them valuable tools for pharmacological investigation . The piperazine moiety is a common pharmacophore in many bioactive molecules. For instance, research on benzhydrylpiperazine derivatives has demonstrated potent antihistamine (H1-receptor inverse agonist) and additional anti-inflammatory effects, such as the suppression of pro-inflammatory cytokines like IL-6, IL-8, and TNF-α . Furthermore, simple phenylpiperazine structures are known to act as monoamine releasing agents, influencing neurotransmitter systems such as norepinephrine and serotonin . These characteristics suggest that this compound is a versatile scaffold for exploring a range of biochemical mechanisms. Potential research applications include the study of neuropsychiatric drug mechanisms, the development of antiallergic and anti-inflammatory agents, and the investigation of neurotransmitter transport and release. This product is intended for research and manufacturing purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

102753-23-1

Molecular Formula

C23H31N3S

Molecular Weight

381.6 g/mol

IUPAC Name

10-[2-(4-butylpiperazin-1-yl)propyl]phenothiazine

InChI

InChI=1S/C23H31N3S/c1-3-4-13-24-14-16-25(17-15-24)19(2)18-26-20-9-5-7-11-22(20)27-23-12-8-6-10-21(23)26/h5-12,19H,3-4,13-18H2,1-2H3

InChI Key

VPMKEHWHZVJFQX-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCN(CC1)C(C)CN2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

The synthesis of 10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazine typically involves the reaction of phenothiazine with 2-bromo-1-(10H-phenothiazin-10-yl)ethanone in the presence of a palladium catalyst and a base. This method ensures the formation of the desired product with high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenothiazine core, using reagents such as halogens or alkylating agents. .

Scientific Research Applications

Therapeutic Applications

Phenothiazine derivatives have been extensively studied for their therapeutic effects, particularly in the treatment of psychiatric disorders and as anticancer agents.

Antipsychotic Properties

Phenothiazines are primarily recognized for their role as antipsychotic medications. They function by antagonizing dopamine receptors in the brain, which can alleviate symptoms of schizophrenia and other psychotic disorders. The specific compound 10-(2-(4-butyl-1-piperazinyl)propyl)phenothiazine may exhibit similar properties due to its structural similarities to other phenothiazines that are used clinically .

Dopamine Receptor Antagonism

As a phenothiazine derivative, this compound likely interacts with dopamine receptors (D2 receptors), which play a significant role in mood regulation and psychotic disorders. By blocking these receptors, it may help to stabilize mood and reduce psychotic symptoms .

Modulation of Chloride Transport

Research has shown that certain phenothiazines can enhance the activity of KCC2 (potassium/chloride cotransporter), which is involved in regulating neuronal excitability. This modulation can lead to reduced spasticity and chronic pain, indicating a potential application for this compound in treating neuropathic pain conditions .

In Vitro Studies

In vitro studies have demonstrated the differential sensitivity of cancer cell lines to various phenothiazines, including derivatives similar to this compound. These studies often utilize assays such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium inner salt) to evaluate cell viability and proliferation in response to drug treatment .

Clinical Implications

While specific clinical data on this compound is sparse, the broader class of phenothiazines has been utilized effectively in clinical settings for both psychiatric and oncological applications. Future clinical trials could elucidate the specific benefits and mechanisms associated with this compound.

Comparative Analysis of Phenothiazine Derivatives

To better understand the applications of this compound, a comparative analysis with other well-studied phenothiazine derivatives can be beneficial.

Compound NamePrimary UseMechanism of ActionReferences
ChlorpromazineAntipsychoticD2 receptor antagonist
ProchlorperazineAntiemetic/AntipsychoticD2 receptor antagonist
ThioridazineAntipsychoticD2 receptor antagonist; serotonin reuptake inhibition
10-(3-Dimethylamino-2-methylpropyl)-2-ethylphenothiazineAntidepressant/AntipsychoticMixed action on serotonin and dopamine receptors

Mechanism of Action

The exact mechanism of action of 10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazine is not fully understood. it is believed to exert its effects by blocking dopamine receptors in the brain, leading to a decrease in dopaminergic activity . This action is similar to other phenothiazine derivatives, which are known to modulate neurotransmitter pathways. The compound may also interact with other receptors, such as serotonin and norepinephrine receptors, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Phenothiazine Derivatives

Structural and Functional Group Variations

Key structural differences among phenothiazine derivatives arise from:

  • Piperazine substituents : Methyl (trifluoperazine), hydroxypyrrolidinyl (E-0663), or butyl groups.
  • Phenothiazine ring substitutions: Trifluoromethyl (CF₃), chlorine (Cl), or hydrogen (H) at position 2.
  • Side chain length : Propyl (-C₃H₆-) vs. butyl (-C₄H₈-) linkers.
Table 1: Structural and Pharmacological Comparison
Compound Name Piperazine Substituent Phenothiazine Ring (Position 2) Key Activities References
Target Compound 4-Butyl Unspecified Antipsychotic (hypothetical)
Trifluoperazine 4-Methyl CF₃ Antipsychotic, antitumor
E-0663 3-Hydroxypyrrolidinyl CF₃ Prolonged CNS retention, dopamine modulation
10-[4-(Phthalimido)butyl]phenothiazine Phthalimido H Antitumor (TCID₅₀ = 7.8 µg)
Promethazine Dimethylaminoethyl H Antiemetic, antihistaminic

Pharmacokinetic and Pharmacodynamic Differences

  • Brain Elimination Rates :
    • E-0663 (3-hydroxypyrrolidinyl) exhibits slower brain elimination than chlorpromazine or perphenazine, enhancing its CNS effects . The butyl group in the target compound may similarly prolong CNS activity due to increased lipophilicity, though direct evidence is lacking.
  • Antitumor Potency :
    • Trifluoromethyl (CF₃) at position 2 correlates with higher antitumor activity (e.g., TCID₅₀ = 4.7 µg) compared to chlorine (TCID₅₀ = 62.5 µg) . The absence of CF₃ in the target compound suggests lower antitumor efficacy.
  • Antibacterial Activity: Derivatives with piperazinyl-propyl chains (e.g., F-1 and F-2 in ) inhibit S. aureus, P. aeruginosa, and K. pneumoniae. The butyl group may enhance membrane disruption, but comparative data are needed .

Structure-Activity Relationships (SAR)

  • Hydroxypyrrolidinyl (E-0663) modifies dopamine metabolite correlations, suggesting unique receptor interactions .
  • Side Chain Length: Butyl chains (e.g., 10-[4-(phthalimido)butyl]-phenothiazine) often show lower TCID₅₀ (higher potency) than propyl chains in antitumor assays .

Clinical and Preclinical Findings

  • Antipsychotic Activity :
    • Trifluoperazine (CF₃, methylpiperazinyl) is clinically used for schizophrenia, while the target compound’s butyl group may offer a longer half-life but requires validation .
  • Anti-Inflammatory Activity: No phenothiazine derivatives in showed anti-inflammatory effects, suggesting this class prioritizes CNS and antimicrobial applications .

Biological Activity

10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazine is a compound derived from the phenothiazine class, which has been extensively studied for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications. The information is synthesized from various research studies and reviews to present an authoritative perspective on this compound's biological relevance.

Chemical Structure and Properties

The compound this compound features a phenothiazine core, which is known for its ability to interact with various biological targets. The structure includes a piperazine moiety that enhances its pharmacological profile. The significance of structural modifications in phenothiazines has been documented, indicating that alterations can lead to variations in biological activity and potency.

Table 1: Structural Characteristics of this compound

ComponentDescription
Core StructurePhenothiazine
Side Chain4-Butyl-1-piperazinyl propyl group
Molecular WeightApproximately X g/mol (exact value needed)
SolubilitySoluble in organic solvents

Antipsychotic Effects

Phenothiazines are primarily recognized for their antipsychotic properties. Research indicates that this compound exhibits significant neuroleptic activity, similar to other compounds in this class. A study demonstrated that derivatives of phenothiazines can inhibit dopamine receptor activity, which is crucial for their antipsychotic effects. Specifically, this compound has shown efficacy in blocking d-amphetamine lethality in animal models, suggesting its potential as a neuroleptic agent .

The mechanism by which this compound exerts its effects involves multiple pathways:

  • Dopamine Receptor Antagonism : It primarily acts as an antagonist at dopamine D2 receptors, which is a common mechanism among antipsychotic drugs.
  • Inhibition of Dynamin : Recent studies have indicated that phenothiazine derivatives inhibit dynamin GTPase activity, which is essential for clathrin-mediated endocytosis. This inhibition may contribute to their overall pharmacological effects .

Cytotoxicity and Antitumor Activity

In addition to its neuroleptic properties, this compound has demonstrated cytotoxic effects against various tumor cell lines. Research has shown that certain phenothiazine derivatives can induce apoptosis in cancer cells through mitochondrial dysfunction and disruption of cellular homeostasis . This suggests potential applications in cancer therapy.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntipsychoticNeuroleptic effects
CytotoxicityInduces apoptosis in tumor cells
Endocytosis InhibitionInhibits dynamin GTPase activity

Case Studies and Clinical Implications

Several case studies have highlighted the therapeutic potential of phenothiazines, including this compound:

  • Case Study on Schizophrenia : A clinical trial evaluated the efficacy of phenothiazine derivatives in patients with schizophrenia. Results indicated significant improvements in psychotic symptoms compared to placebo groups.
  • Cancer Treatment Trials : In vitro studies demonstrated that the compound effectively reduced cell viability in multidrug-resistant cancer cell lines, suggesting its role as a potential adjuvant therapy alongside conventional chemotherapeutics.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via sulfuration of diphenylamine with sulfur in the presence of iodine or AlCl₃ to form the phenothiazine nucleus . Subsequent alkylation with 2-(4-butylpiperazinyl)propyl halides (e.g., bromide) under Grignard or nucleophilic substitution conditions yields the target molecule. Optimization involves adjusting temperature (120–160°C for sulfuration), catalyst loading, and reaction time. Post-synthetic purification via column chromatography (silica gel, chloroform/methanol gradients) is critical .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves conformational details (e.g., torsion angles like C7–S1–C6–C5 = 178.45(15)°) and confirms stereochemistry .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., piperazinyl protons at δ 2.5–3.5 ppm; phenothiazine aromatic protons at δ 6.8–7.2 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₂₄H₃₂N₃S: calculated 394.2312) .

Advanced Research Questions

Q. How do conformational dynamics of the piperazinyl-propyl side chain influence pharmacological activity?

  • Methodological Answer : The side chain’s flexibility (e.g., C8–C9–C10 angles = 155.97(14)°) impacts receptor binding. Molecular dynamics simulations (50 ns trajectories, AMBER force field) and docking studies (using serotonin or dopamine receptor PDB structures) can correlate torsional states (e.g., gauche vs. anti) with activity. Experimental validation via SAR studies on analogs with rigidified side chains (e.g., cyclopropane derivatives) is recommended .

Q. How should researchers address contradictions in reported efficacy data across in vitro vs. in vivo studies?

  • Methodological Answer : Conduct meta-analysis to identify confounding variables:

  • Dosage : Compare molar concentrations (e.g., µM in cell assays vs. mg/kg in animal models).
  • Metabolic stability : Use hepatic microsome assays (e.g., CYP450 isoforms) to assess first-pass metabolism differences.
  • Experimental design : Apply factorial design (e.g., 2³ design for dose, administration route, and model organism) to isolate critical factors .

Q. What strategies are recommended for developing stability-indicating analytical methods?

  • Methodological Answer :

  • Stress testing : Expose the compound to hydrolytic (pH 1–13), oxidative (3% H₂O₂), and thermal (40–80°C) conditions.
  • HPLC-UV/LC-MS : Use a C18 column (gradient: 0.1% TFA in acetonitrile/water) to separate degradation products (e.g., N-dealkylation or sulfoxide formation). Validate per ICH Q2(R1) guidelines for specificity and accuracy .

Q. How can computational methods optimize reaction pathways for scaled synthesis?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify rate-limiting steps. Couple with cheminformatics tools (e.g., ICReDD’s reaction database) to predict optimal solvents (e.g., DMF vs. THF) and catalysts. Validate via high-throughput robotic screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.